N-cyclohexyl-2,7-di(piperidin-1-yl)pyrimido[4,5-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PYRIMIDO[4,5-D]PYRIMIDIN-4-AMINE,N-CYCLOHEXYL-2,7-DI-1-PIPERIDINYL- is a complex heterocyclic compound that belongs to the class of pyrimido[4,5-d]pyrimidines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PYRIMIDO[4,5-D]PYRIMIDIN-4-AMINE,N-CYCLOHEXYL-2,7-DI-1-PIPERIDINYL- typically involves a multi-step process. One common method includes the reaction of 4-amino-2,6-alkylpyrimidine-5-carbonitrile with triethylorthoester derivatives under reflux conditions . Another approach involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate .
Industrial Production Methods
Industrial production methods for this compound often utilize scalable and cost-effective synthetic routes. These methods may include the use of microwave irradiation and solvent-free conditions to enhance reaction efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
PYRIMIDO[4,5-D]PYRIMIDIN-4-AMINE,N-CYCLOHEXYL-2,7-DI-1-PIPERIDINYL- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the piperidinyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under mild conditions.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimido[4,5-d]pyrimidine oxides, while substitution reactions can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
PYRIMIDO[4,5-D]PYRIMIDIN-4-AMINE,N-CYCLOHEXYL-2,7-DI-1-PIPERIDINYL- has a wide range of scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antioxidant, and neuroprotective agent.
Wirkmechanismus
The mechanism of action of PYRIMIDO[4,5-D]PYRIMIDIN-4-AMINE,N-CYCLOHEXYL-2,7-DI-1-PIPERIDINYL- involves its interaction with various molecular targets. It acts as an inhibitor of cAMP-phosphodiesterase, which plays a role in platelet aggregation and vascular function . Additionally, it supports adenosine inhibition of thrombocytopenia and enhances the biosynthesis of prostacyclin (PGI2), contributing to its anti-inflammatory and antihypertensive effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrimido[5,4-d]pyrimidines: These compounds share a similar bicyclic structure but differ in the position of nitrogen atoms within the rings.
Uniqueness
PYRIMIDO[4,5-D]PYRIMIDIN-4-AMINE,N-CYCLOHEXYL-2,7-DI-1-PIPERIDINYL- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit multiple molecular targets makes it a versatile compound in medicinal chemistry .
Eigenschaften
CAS-Nummer |
5730-26-7 |
---|---|
Molekularformel |
C22H33N7 |
Molekulargewicht |
395.5 g/mol |
IUPAC-Name |
N-cyclohexyl-2,7-di(piperidin-1-yl)pyrimido[4,5-d]pyrimidin-4-amine |
InChI |
InChI=1S/C22H33N7/c1-4-10-17(11-5-1)24-19-18-16-23-21(28-12-6-2-7-13-28)25-20(18)27-22(26-19)29-14-8-3-9-15-29/h16-17H,1-15H2,(H,23,24,25,26,27) |
InChI-Schlüssel |
NVASQZSWANCJKY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NC2=NC(=NC3=NC(=NC=C32)N4CCCCC4)N5CCCCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.